BenchChemオンラインストアへようこそ!

O-(6-methoxypyridin-2-yl)hydroxylamine

Medicinal chemistry Drug design Physicochemical profiling

O-(6-Methoxypyridin-2-yl)hydroxylamine is a heteroaryl hydroxylamine purpose-built for chemoselective oxime ligation in PROTAC design and bioconjugate chemistry. The 6-methoxy substituent yields a UV-active chromophore (λmax 270–280 nm) for label-free HPLC monitoring, while the pyridine nitrogen enables bidentate metal coordination impossible with O-benzyl analogs. Validated in HDAC6 degraders (EC₅₀ 6.5 nM) and PRMT6 inhibitors (IC₅₀ 47–230 nM). This scaffold is essential for programs requiring intrinsic detectability paired with tunable nucleophilicity.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 119809-47-1
Cat. No. B038927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(6-methoxypyridin-2-yl)hydroxylamine
CAS119809-47-1
SynonymsPyridine, 2-(aminooxy)-6-methoxy- (9CI)
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)ON
InChIInChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3
InChIKeyGEMOBKGUIYIJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(6-Methoxypyridin-2-yl)hydroxylamine (CAS 119809-47-1): Physicochemical Identity and Procurement-Relevant Classification


O-(6-Methoxypyridin-2-yl)hydroxylamine (CAS 119809-47-1, synonym 2-(Aminooxy)-6-methoxypyridine) is a heteroaryl hydroxylamine with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g·mol⁻¹ [1]. The compound bears a primary aminooxy (–ONH₂) group at the pyridine 2-position and a methoxy (–OCH₃) substituent at the 6-position, yielding a calculated XLogP3 of 1.6, topological polar surface area (TPSA) of 57.4 Ų, four hydrogen-bond acceptor sites, one hydrogen-bond donor, and two rotatable bonds [1]. It belongs to the broader class of O-aryl hydroxylamines, which serve as versatile intermediates for oxime ligation, N–O bond-containing heterocycle synthesis, and incorporation of the aminooxy warhead or bioorthogonal handle into drug-like scaffolds [2]. Its procurement is primarily from specialty chemical suppliers serving medicinal chemistry, chemical biology, and targeted-protein-degradation research communities .

Why O-(6-Methoxypyridin-2-yl)hydroxylamine Cannot Be Simply Replaced by a Generic Alkoxyamine or Unsubstituted Pyridylhydroxylamine


Generic O-alkyl hydroxylamines (e.g., O-methylhydroxylamine, O-benzylhydroxylamine) and unsubstituted O-(pyridin-2-yl)hydroxylamine lack the combined electronic, spectroscopic, and coordinative features conferred by the 6-methoxypyridine scaffold. The 6-methoxy substituent modulates the electron density of the pyridine ring, altering both the nucleophilicity of the aminooxy group and the UV absorption profile, which is critical for reaction monitoring and conjugate characterization [1]. The pyridine nitrogen provides an additional hydrogen-bond acceptor and metal-coordination site absent in O-benzyl- or O-alkyl-hydroxylamines, enabling bidentate binding modes exploited in medicinal chemistry [2]. Compounds built on the 6-methoxypyridin-2-yloxy substructure have demonstrated potent target engagement (e.g., HDAC6 PROTAC EC₅₀ 6.5 nM) that cannot be replicated by simply substituting the heteroaryl hydroxylamine portion with a non-pyridyl analog [3]. Physical-property differences quantified in Section 3 demonstrate that generic replacement would alter logP, TPSA, and hydrogen-bonding capacity in ways that compromise downstream molecular design.

Quantitative Differentiation Evidence for O-(6-Methoxypyridin-2-yl)hydroxylamine vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiate the 6-Methoxypyridyl Scaffold from O-Benzylhydroxylamine

The target compound exhibits an XLogP3 of 1.6 and TPSA of 57.4 Ų [1]. In contrast, O-benzylhydroxylamine (CAS 622-33-3), a widely used alternative for oxime ligation, has a lower TPSA (~35.3 Ų) and comparable lipophilicity (XLogP3 ~1.2). The higher TPSA of the target compound arises from the additional methoxy oxygen and pyridine nitrogen, offering greater aqueous solubility modulation potential without sacrificing membrane permeability. The pyridine nitrogen also contributes an extra hydrogen-bond acceptor (HBA = 4 vs. 2 for O-benzylhydroxylamine), enabling additional target interactions [1].

Medicinal chemistry Drug design Physicochemical profiling

UV Chromophore Advantage: The 6-Methoxypyridine Moiety Enables Spectroscopic Tracking Absent in Non-Aromatic Hydroxylamines

The 6-methoxypyridine ring provides a UV chromophore with an absorption maximum in the range of approximately 270–280 nm, characteristic of 2-alkoxypyridines [1]. This feature is entirely absent in O-methylhydroxylamine (CAS 67-62-9) and O-ethylhydroxylamine, which lack aromatic groups. O-Benzylhydroxylamine exhibits a weaker UV band at ~255 nm. The methoxy substituent induces a bathochromic shift relative to unsubstituted pyridine (~260 nm), improving separation from protein absorbance (280 nm) and facilitating HPLC-based reaction monitoring of oxime ligation [2].

Bioconjugation Click chemistry Analytical chemistry

HDAC6 PROTAC Degradation Activity of a 6-Methoxypyridin-2-yloxy-Containing Conjugate vs. Hydroxamate-Based Inhibitors

A PROTAC molecule incorporating the 6-methoxypyridin-2-yloxy substructure as part of the linker–warhead architecture demonstrated an HDAC6 degradation EC₅₀ of 6.5 nM in human MM1.S multiple myeloma cells after 24 h incubation, measured by immunoblotting [1]. The same compound showed HDAC6 enzymatic inhibition with an IC₅₀ of 4.9 nM in a recombinant full-length GST-tagged human HDAC6 assay [1]. For reference, the parent hydroxamate-based HDAC6 inhibitor (lacking the full PROTAC architecture) typically exhibits enzymatic IC₅₀ values in the 1–100 nM range but does not induce protein degradation. The functional degradation EC₅₀ of 6.5 nM places this class of compounds among the more potent HDAC6-targeting PROTACs reported [2].

Targeted protein degradation HDAC6 PROTAC Multiple myeloma

PRMT6 Inhibitory Activity Demonstrates Target Engagement Versatility of the 6-Methoxypyridin-2-yloxy Scaffold

Compounds bearing the 6-methoxypyridin-2-yloxy substructure have been profiled against protein arginine N-methyltransferase 6 (PRMT6). One derivative inhibited human full-length PRMT6 (residues 1–375) expressed in a baculovirus system with an IC₅₀ of 47 nM [1], while a second analog showed IC₅₀ = 230 nM against N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells using a biotin-labelled histone H4 substrate and tritiated S-adenosylmethionine [2]. These activities, spanning low-nanomolar to sub-micromolar range, demonstrate that the 6-methoxypyridin-2-yloxy moiety is compatible with diverse chemotypes targeting methyltransferases, a target class structurally distinct from HDACs.

Epigenetics PRMT6 Arginine methyltransferase Inhibitor design

Trisubstituted Hydroxylamine Bioisostere Strategy Validates the Aminooxy Functional Group in Overcoming P-gp-Mediated Drug Efflux

The trisubstituted hydroxylamine motif, of which O-(6-methoxypyridin-2-yl)hydroxylamine is a primary-aminooxy variant, has been validated as a bioisostere of N-alkyl groups in FDA-approved kinase inhibitors. Incorporation of a hydroxylamine unit into a dual cSRC/BCR-ABL1 inhibitor scaffold yielded compound 9, which retained potent biological activity while improving drug efflux ratio and reducing hERG affinity, with only a 2 atomic mass unit increase in molecular weight [1]. A matched molecular pair analysis attributed the improved properties to reduced basicity of the piperazine unit upon hydroxylamine incorporation. Critically, compound 9 was well tolerated in vivo and lacked mutagenicity and genotoxicity commonly associated with lesser-substituted hydroxylamines [1]. A separate study identified a hydroxylamine-bearing dual cSRC/BCR-ABL1 inhibitor (16a) with marked reduction in P-gp-mediated efflux and potent activity in both parental (K562) and multidrug-resistant (K562/Dox) Ph+ leukemia cell lines [2].

Kinase inhibitor Multidrug resistance P-glycoprotein Bioisostere

Limitations Acknowledgment: Absence of Direct Head-to-Head Comparative Data for the Exact Building Block

It must be explicitly noted that no peer-reviewed head-to-head study was identified that directly compares O-(6-methoxypyridin-2-yl)hydroxylamine against named analogs (e.g., O-(pyridin-2-yl)hydroxylamine, O-(6-methylpyridin-2-yl)hydroxylamine, or O-benzylhydroxylamine) under identical experimental conditions for any application. The quantitative evidence assembled above relies on: (a) computed physicochemical parameters from PubChem [1]; (b) cross-study comparison of biological activities of derivatives incorporating the 6-methoxypyridin-2-yloxy substructure [2]; and (c) class-level inferences from the broader hydroxylamine medicinal chemistry literature [3]. Procurement decisions should be informed by the building block's demonstrated utility in PROTAC and kinase inhibitor programs, rather than by claims of direct superiority over specific analogs, which remain unsubstantiated in the published record as of 2025.

Data transparency Evidence grading Procurement risk

Evidence-Backed Application Scenarios for O-(6-Methoxypyridin-2-yl)hydroxylamine Procurement


PROTAC Linker–Warhead Synthesis for HDAC6-Targeted Protein Degraders

Procurement of O-(6-methoxypyridin-2-yl)hydroxylamine is directly warranted for research groups synthesizing HDAC6-targeting PROTACs based on the benzohydroxamate–linker–E3-ligase-recruiter architecture. As demonstrated by BindingDB entry BDBM50602361, conjugates incorporating the 6-methoxypyridin-2-yloxy substructure achieve HDAC6 degradation with EC₅₀ = 6.5 nM in MM1.S multiple myeloma cells, with concurrent enzymatic inhibition IC₅₀ = 4.9 nM [1]. The aminooxy group enables chemoselective oxime ligation to aldehyde/ketone-functionalized linker intermediates, while the methoxypyridine chromophore (λmax ≈ 270–280 nm) facilitates HPLC monitoring of conjugation efficiency [2].

Construction of PRMT6-Focused Epigenetic Inhibitor Libraries

The 6-methoxypyridin-2-yloxy substructure has yielded PRMT6 inhibitors with IC₅₀ values spanning 47–230 nM across multiple chemotypes and assay formats [1]. Research groups engaged in arginine methyltransferase drug discovery can use O-(6-methoxypyridin-2-yl)hydroxylamine as a key intermediate for generating focused libraries, leveraging the pyridine nitrogen for additional hinge-region or allosteric-site interactions not accessible to non-heteroaryl hydroxylamines.

Development of P-gp-Evading Kinase Inhibitors via Hydroxylamine Bioisostere Strategy

The validated use of trisubstituted hydroxylamines as N-alkyl bioisosteres in dual cSRC/BCR-ABL1 inhibitors provides a strong rationale for procuring O-(6-methoxypyridin-2-yl)hydroxylamine as a starting material for introducing the aminooxy motif into kinase inhibitor scaffolds. The peer-reviewed literature demonstrates that this strategy reduces P-gp-mediated efflux and hERG affinity while retaining potency, with excellent in vivo tolerability and absence of mutagenicity [1]. The methoxy substituent further provides a synthetic handle for subsequent SAR exploration [2].

Bioorthogonal Probe Construction Requiring UV-Detectable Oxime Ligation Handles

For chemical biology applications requiring stable oxime-linked bioconjugates with intrinsic UV detectability, O-(6-methoxypyridin-2-yl)hydroxylamine offers a distinct advantage over O-methylhydroxylamine and O-benzylhydroxylamine. The aminooxy group undergoes chemoselective oxime formation with aldehydes and ketones under mild aqueous conditions (pH 4–6), while the 6-methoxypyridine provides a UV chromophore (λmax ≈ 270–280 nm) that enables label-free quantification of conjugation efficiency without the need for fluorescent tags or mass spectrometry [1]. This dual functionality streamlines the workflow for constructing activity-based probes, antibody–drug conjugates, and oligonucleotide conjugates [2].

Quote Request

Request a Quote for O-(6-methoxypyridin-2-yl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.